molecular formula C10H9NO3 B14872010 2-(5-hydroxy-1H-indol-1-yl)acetic acid

2-(5-hydroxy-1H-indol-1-yl)acetic acid

Cat. No.: B14872010
M. Wt: 191.18 g/mol
InChI Key: PHBVVOZCTCLKGU-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-1H-indol-1-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its structural similarity to serotonin and melatonin, which are crucial neurotransmitters in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-hydroxy-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that include the Fischer indole synthesis as a key step. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Hydroxy-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

2-(5-Hydroxy-1H-indol-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its role in various biochemical pathways, particularly those involving neurotransmitters.

    Medicine: Due to its structural similarity to serotonin, it is investigated for potential therapeutic applications in treating mood disorders and other neurological conditions.

    Industry: Indole derivatives are used in the production of dyes, perfumes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and modulating mood and behavior. The compound also participates in oxidative and reductive biochemical pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Hydroxy-1H-indol-1-yl)acetic acid is unique due to its specific hydroxylation pattern and its role in both plant and animal biochemistry. Its structural features allow it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(5-hydroxyindol-1-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c12-8-1-2-9-7(5-8)3-4-11(9)6-10(13)14/h1-5,12H,6H2,(H,13,14)

InChI Key

PHBVVOZCTCLKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C=C1O

Origin of Product

United States

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